3-Bromo-5-difluoromethyl-2-nitro-thiophene
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Overview
Description
3-Bromo-5-difluoromethyl-2-nitro-thiophene is a polyhalogenated thiophene derivative. Thiophene derivatives are known for their wide range of applications in various fields, including organic electronics, pharmaceuticals, and agrochemicals. The presence of bromine, fluorine, and nitro groups in this compound makes it a valuable intermediate for further chemical transformations and synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-difluoromethyl-2-nitro-thiophene can be achieved through several methods. One common approach involves the halogen dance reaction, which is a useful synthetic tool for accessing positions in aromatic and heteroaromatic systems for subsequent functionalization . This reaction involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA), leading to the formation of rearranged lithiated intermediates .
Another method involves the direct bromination of 5-difluoromethyl-2-nitro-thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions . This reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using bromine or N-bromosuccinimide in the presence of suitable catalysts and solvents. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-difluoromethyl-2-nitro-thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.
Oxidation Reactions: m-Chloroperbenzoic acid (m-CPBA) and solvents like dichloromethane.
Major Products Formed
Substitution Reactions: Products with substituted nucleophiles at the bromine position.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Sulfoxides or sulfones of the thiophene ring.
Scientific Research Applications
3-Bromo-5-difluoromethyl-2-nitro-thiophene has several scientific research applications, including:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and conductive polymers.
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds with potential therapeutic properties.
Agrochemicals: Utilized in the development of novel pesticides and herbicides.
Material Science: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 3-Bromo-5-difluoromethyl-2-nitro-thiophene depends on its specific application. In organic electronics, the compound acts as a semiconductor by facilitating the movement of charge carriers through its conjugated system . In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects . The presence of electron-withdrawing groups like bromine and nitro enhances its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chlorothiophene: Another halogenated thiophene derivative with similar reactivity but different substitution patterns.
2-Bromo-5-(difluoromethyl)pyridine: A pyridine derivative with similar functional groups but a different heterocyclic core.
3-Bromo-2-fluoro-5-nitrobenzoic acid: A benzoic acid derivative with similar halogen and nitro substitutions.
Uniqueness
3-Bromo-5-difluoromethyl-2-nitro-thiophene is unique due to the combination of bromine, difluoromethyl, and nitro groups on the thiophene ring. This specific substitution pattern imparts distinct electronic properties and reactivity, making it a valuable intermediate for various chemical transformations and applications .
Properties
IUPAC Name |
3-bromo-5-(difluoromethyl)-2-nitrothiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2NO2S/c6-2-1-3(4(7)8)12-5(2)9(10)11/h1,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCMLCAPDHIVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)[N+](=O)[O-])C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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